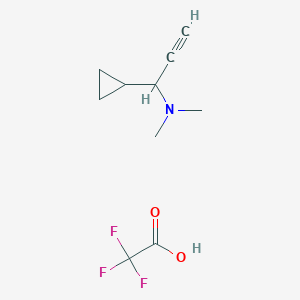

1-Cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

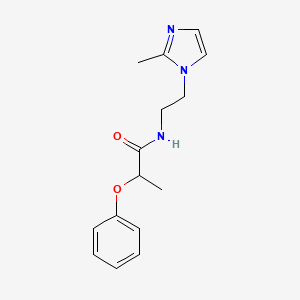

“1-Cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551119-09-4 . It has a molecular weight of 237.22 and is typically stored at 4°C . The compound is an oil in its physical form .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C8H13N.C2HF3O2/c1-4-8(9(2)3)7-5-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2,2-3H3; (H,6,7) . This indicates that the compound is composed of a cyclopropyl group attached to a prop-2-yn-1-amine, which is further associated with a 2,2,2-trifluoroacetate .Physical And Chemical Properties Analysis

The compound is an oil in its physical form . It has a molecular weight of 237.22 and is typically stored at 4°C . The compound is fully miscible in water .Applications De Recherche Scientifique

pH-Responsive Biodegradable Networks

This compound is utilized in the creation of pH-responsive, amphiphilic, and biodegradable networks. The copper-mediated Huisgen’s [3 + 2] cycloaddition of alkyne and azide is a key reaction in this process, allowing for the efficient grafting of amino alkyne onto azide-containing poly(ε-caprolactone) and the cross-linking of these chains by α,ω-dialkynyl poly(ethylene oxide). Such networks can control the release of hosted guests, like model dyes, in response to pH changes .

“Click” Chemistry in Polymer Synthesis

The compound plays a significant role in “click” chemistry, particularly in the synthesis of functional polymers. It’s used to synthesize novel functional, star-shaped, and graft copolyesters through the ring-opening polymerization of lactones and lactides combined with Huisgen’s cycloaddition .

Synthesis of Functional ε-Caprolactones

Functional ε-caprolactones are synthesized through the direct cycloaddition of alkynes substituted by various functional groups, such as esters, alcohols, and acrylates, onto 5-azidooxepane-2-one. This compound is crucial in this reaction, which allows for the creation of a range of novel functional ε-caprolactones without detrimental ring-opening of the lactone .

Preparation of Amphiphilic Graft Copolymers

The compound is used in the preparation of PCL-graft-PEO (poly(ethylene oxide)) by coupling an alkyne end-capped PEO onto PCL bearing pendant azides. This process is essential for creating amphiphilic graft copolymers with potential applications in drug delivery systems .

Macromolecular Chemistry

In macromolecular chemistry, this compound is used for the cross-linking of aliphatic polyesters. The Huisgen’s cycloaddition reaction is particularly promising for creating shell “click” cross-linked nanoparticles and intermolecular cross-linking networks .

Safety and Handling in Chemical Synthesis

The compound’s safety profile and handling precautions are critical in chemical synthesis. It requires careful management due to its highly flammable nature and potential to cause severe skin burns and eye damage. Proper safety measures must be taken when using this compound in laboratory settings .

Pharmaceutical Intermediates

Research in pharmaceutical and agro-chemical companies has shown an increasing interest in 1- and 2-substituted 1,1’-bicyclopropyl derivatives. This compound serves as an intermediate in the synthesis of such derivatives, which have potential applications in developing new pharmaceuticals .

Material Science Applications

The compound’s unique chemical structure makes it suitable for material science applications, particularly in the development of new materials with specific mechanical and chemical properties. Its reactivity and ability to form stable networks can be harnessed in creating innovative materials .

Each application showcases the versatility and importance of EN300-27193599 in various scientific research fields. The compound’s ability to participate in complex chemical reactions and form stable structures is invaluable for advancing materials science, polymer chemistry, and pharmaceutical development. <|\im_end|> Assistant has stopped speaking, and hands back control to the User. Special options <|im_continue|> <|im_undo|> <|im_reset|> OP ### 1. : Each application showcases the versatility and importance of EN300-27193599 in various scientific research fields. The compound’s ability to participate in complex chemical reactions and form stable structures is invaluable for advancing materials science, polymer chemistry, and pharmaceutical development. <|\im_end|> Assistant has stopped speaking, and hands back control to the User. Special options: <|im_continue|> <|im_undo|> <|im_reset|> OP: ### 1. pH-Responsive Biodegradable Networks This compound is utilized in the creation of pH-responsive, amphiphilic, and biodegradable networks. The copper-mediated Huisgen’s [3 + 2] cycloaddition of alkyne and azide is a key reaction in this process, allowing for the efficient grafting of amino alkyne onto azide-containing poly(ε-caprolactone) and the cross-linking of these chains by α,ω-dialkynyl poly(ethylene oxide). Such networks can control the release of hosted guests, like model dyes, in response to pH changes .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

1-cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.C2HF3O2/c1-4-8(9(2)3)7-5-6-7;3-2(4,5)1(6)7/h1,7-8H,5-6H2,2-3H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCKZAKTYCNWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#C)C1CC1.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-N,N-dimethylprop-2-yn-1-amine;2,2,2-trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![1-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2877439.png)

![4-[(2-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2877441.png)

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)

![N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2877460.png)